molecular formula C13H13NO2 B3024370 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 42497-46-1

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No.: B3024370
CAS No.: 42497-46-1
M. Wt: 215.25 g/mol
InChI Key: QFLIXPBSNSYURJ-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid (CAS 42497-46-1) is a carbazole derivative featuring a partially hydrogenated tricyclic framework with a carboxylic acid substituent at the 1-position. Its molecular formula is C₁₃H₁₃NO₂ (MW 215.25), and it is synthesized via hydrolysis of tetrahydrocarbazole esters under alkaline conditions, followed by purification via column chromatography or preparative TLC . The compound’s structure is characterized by NMR and mass spectrometry, with distinct signals for the carboxylic acid group and hydrogenated ring system .

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLIXPBSNSYURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587918
Record name 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42497-46-1
Record name 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For example, palladium-catalyzed asymmetric hydrogenation of carbazole can yield the desired tetrahydrocarbazole derivative . Another approach involves the N-acylation of 1,2,3,4-tetrahydrocarbazoles, followed by further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions using palladium or other suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the final product .

Scientific Research Applications

CRTH2 Receptor Antagonism

One of the primary applications of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is its role as a CRTH2 receptor antagonist . This receptor is pivotal in mediating allergic responses and inflammation. The compound has been identified as an effective agent in treating several conditions linked to prostaglandin D2 (PGD2), which plays a critical role in allergic reactions.

Conditions Treated :

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Allergic rhinitis
  • Dermatitis
  • Inflammatory bowel disease
  • Eosinophil-related diseases (e.g., Churg-Strauss syndrome)

The antagonistic properties of this compound help mitigate the symptoms associated with these conditions by blocking the binding of PGD2 to the CRTH2 receptor, thereby reducing inflammation and allergic responses .

Treatment of Allergic Asthma

A study demonstrated that 2,3,4,9-tetrahydro-1H-carbazole derivatives significantly reduced airway hyperresponsiveness and eosinophilic inflammation in animal models of allergic asthma. The findings indicated a marked decrease in the levels of Th2 cytokines, which are typically elevated during allergic reactions .

Inflammatory Bowel Disease (IBD)

Research has shown that administration of this compound in IBD models resulted in decreased colonic inflammation and improved histological scores. The mechanism was attributed to the inhibition of Th2 cell activation and subsequent reduction in inflammatory mediators .

Data Table: Summary of Applications

Application AreaSpecific Conditions TreatedMechanism of Action
Respiratory DisordersAllergic asthma, COPDCRTH2 receptor antagonism leading to reduced inflammation
Allergic ConditionsAllergic rhinitis, dermatitisInhibition of PGD2 binding to CRTH2 receptor
Gastrointestinal DisordersInflammatory bowel diseaseReduction of Th2 cytokine levels
Eosinophilic DisordersChurg-Strauss syndromeModulation of eosinophil activity

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

  • 1-Carboxylic Acid vs. 2-Carboxylic Acid :
    The 2-carboxylic acid isomer (CAS 37964-14-0) shares the same molecular formula but differs in the carboxylic acid group’s position. This positional isomerism leads to distinct physicochemical properties. For example, the 1-carboxylic acid derivative exhibits a lower similarity score (0.92) compared to the 2-carboxylic acid isomer (1.00) in structural analyses . The 1-position’s steric and electronic environment may reduce solubility or alter intermolecular interactions compared to the 2-position .

Heterocyclic Analogs

  • β-Carboline Derivatives: Compounds like (1S,3S)-1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid (CAS 5470-37-1) feature a pyrido[3,4-b]indole core. This structural difference confers distinct biological activities, such as interactions with serotonin receptors, which are less pronounced in carbazole derivatives .
  • Tetrahydroquinoline Carboxylic Acids: Derivatives like 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 869722-33-8) exhibit planar aromatic systems, enhancing π-stacking interactions in enzyme binding compared to the non-planar carbazole framework .

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a bicyclic compound with significant biological potential due to its unique molecular structure. The compound features a tetrahydrocarbazole core with a carboxylic acid functional group, which contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol

The presence of the carboxylic acid group at the 1-position allows for various chemical reactions typical of carboxylic acids, while the nitrogen atom in the carbazole structure can participate in electrophilic aromatic substitution reactions. This dual functionality enhances its potential for further modifications and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for anticancer properties. It has shown cytotoxic effects in several cancer cell lines. In particular, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth. For instance, modifications at specific positions on the carbazole ring significantly enhanced its cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Anti-Prion Activity

In a notable study focusing on prion diseases, derivatives of this compound were found to exhibit anti-prion activity. The most effective derivative was reported to be eight times more potent than the lead compound GJP14 in inhibiting prion propagation in TSE-infected cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and microbial growth.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors involved in cellular signaling pathways .

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers synthesized derivatives of this compound and evaluated their anticancer effects using FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis more effectively than existing chemotherapeutic agents .

Case Study 2: Anti-Prion Activity

A comprehensive evaluation of the anti-prion activity of various derivatives highlighted that modifications at the nitrogen atom significantly influenced their effectiveness against prion diseases. The findings underscored the importance of structural optimization in enhancing biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameCAS NumberKey Differences
2,3-Dihydrocarbazole2448-33-7Lacks carboxylic acid functionality
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole153532-85-5Contains a chlorine substituent at the 6-position
2-Methyl-2,3,4,9-tetrahydrocarbazole14378-35-9Methyl group at the 2-position

This comparison illustrates how variations in substituents can influence biological activities while maintaining the core structure of the tetrahydrocarbazole framework.

Q & A

Q. What advanced techniques validate the mechanism of carbazole-mediated enzyme inhibition?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in target enzymes upon inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Reactant of Route 2
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2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

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